2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Overview
Description
2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is categorized as an oxadiazole derivative, and its molecular formula is C21H22N4O2.
Scientific Research Applications
2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has various scientific research applications. It has shown potential as an antimicrobial agent, as it has exhibited significant activity against various bacterial strains. It has also shown promising results in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, as it has exhibited inhibitory effects on inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has exhibited various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its potential as a pharmacological agent. This compound has exhibited significant activity against various bacterial strains and has shown promising results in the treatment of cancer. Additionally, this compound has exhibited inhibitory effects on inflammatory cytokines, making it a potential anti-inflammatory agent.
One of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the pharmacological effects of this compound and its potential as a therapeutic agent.
Future Directions
Future research on 2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide should focus on the following areas:
1. Elucidating the mechanism of action of this compound to fully understand its pharmacological effects.
2. Investigating the potential of this compound as an antimicrobial agent against various bacterial strains.
3. Further exploring the potential of this compound as a therapeutic agent in the treatment of cancer.
4. Investigating the potential of this compound as an anti-inflammatory agent in the treatment of various inflammatory disorders.
5. Investigating the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent.
In conclusion, this compound is a compound that has shown significant potential as a pharmacological agent in various scientific research applications. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)19-21-18(25-22-19)12-20-17(23)11-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTLTMVJUSVXPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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